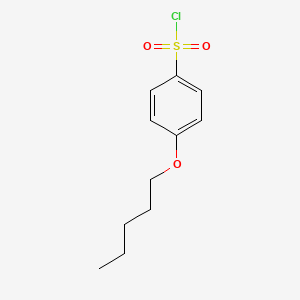

4-(Pentyloxy)benzene-1-sulfonyl chloride

Übersicht

Beschreibung

“4-(Pentyloxy)benzene-1-sulfonyl chloride” is a chemical compound . It is a member of the family of sulfonates .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as “this compound”, can be achieved through a process known as chlorosulfonation . This process involves the reaction of an alkane with chlorosulfonic acid . The procedure is considered to be environmentally friendly and worker-friendly, as it uses readily accessible reagents, offers safe operations, and easy purification without chromatography .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like “this compound” are substitution, addition, and oxidation . The most common type is electrophilic substitution . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Material Science

- 4-(Pentyloxy)benzene-1-sulfonyl chloride is frequently used in the synthesis of various sulfonyl compounds. For example, the synthesis of a sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was achieved using a related sulfonyl chloride, indicating the versatility of sulfonyl chlorides in creating structurally diverse molecules (Sarojini et al., 2012). This compound was characterized and analyzed using various methods, highlighting the importance of sulfonyl chlorides in the structural elucidation and characterization of novel compounds.

Catalysis and Reaction Media

- The compound plays a role in catalysis and as a reaction medium. For example, 4-methyl benzenesulfonyl chloride was used in Friedel-Crafts sulfonylation reactions in ionic liquids, showing its application in enhancing reactivity and yields in chemical transformations (Nara et al., 2001). This indicates the potential use of this compound in similar catalytic and reaction medium roles.

Photocatalyzed Transformations

- In photocatalyzed transformations, related sulfonyl chlorides are utilized in the construction of complex molecular structures, such as sulfonated benzoxepines, highlighting the role of these compounds in light-induced chemical synthesis (Zhou et al., 2021).

Structural Studies and Molecular Analysis

- It's also used in structural studies. For instance, the structure of 4-nitrobenzene sulfonyl chloride was studied using gas-phase electron diffraction and quantum chemical methods, suggesting that sulfonyl chlorides, including this compound, can be key subjects in detailed molecular structure analysis (Petrov et al., 2009).

Green Chemistry and Eco-friendly Synthesis

- The compound's derivatives are pivotal in green chemistry. A method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives used sulfonyl chlorides under mild and eco-friendly conditions, emphasizing the role of these compounds in the development of environmentally friendly chemical synthesis protocols (Almarhoon et al., 2019).

Wirkmechanismus

Target of Action

Sulfonyl chloride compounds are generally known to be reactive and can interact with various biological targets, such as proteins and nucleic acids, depending on the specific compound and its environment .

Mode of Action

The compound likely undergoes an electrophilic aromatic substitution reaction . In this process, the sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on the target molecule . The exact nature of this interaction and the resulting changes would depend on the specific target and the conditions of the reaction .

Biochemical Pathways

The compound’s reactivity suggests that it could potentially influence a variety of biochemical processes, depending on its specific targets and the context of its use .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 4-(Pentyloxy)benzene-1-sulfonyl chloride’s action would depend on its specific targets and the nature of its interactions with these targets . Given the compound’s reactivity, it could potentially lead to various types of chemical modifications, which could in turn influence the function of the target molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . These factors could affect the compound’s reactivity, its interactions with its targets, and its overall behavior in a biological system .

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is considered hazardous . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

4-pentoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNBAZJJEQNSOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001285960 | |

| Record name | 4-(Pentyloxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58076-33-8 | |

| Record name | 4-(Pentyloxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58076-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Pentyloxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001285960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

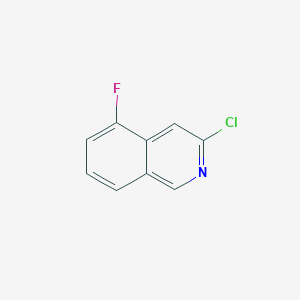

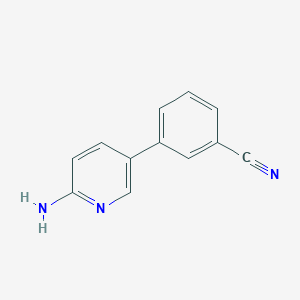

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)